molecular formula C8H8N2O3S2 B2695662 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide CAS No. 31263-89-5

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Cat. No.: B2695662
CAS No.: 31263-89-5
M. Wt: 244.28
InChI Key: UDXNNQHAXIMTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide” is a chemical compound with the CAS Number: 31263-89-5 . It has a molecular weight of 244.3 . The IUPAC name for this compound is 3-methyl-2-oxo-2,3-dihydrobenzo[d]thiazole-6-sulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O3S2/c1-10-6-3-2-5 (15 (9,12)13)4-7 (6)14-8 (10)11/h2-4H,1H3, (H2,9,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Benzazoles III. Synthesis and Transformations of 6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones

Dushamov et al. (2020) discussed the synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides and their subsequent reactions with various agents to produce 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acids and their derivatives. The study provides insights into the chemical behavior and potential applications of these compounds in further synthetic pathways (Dushamov et al., 2020).

Hydroxylamine as an Oxygen Nucleophile Substitution of Sulfonamide by a Hydroxyl Group in Benzothiazole-2-sulfonamides

Kamps et al. (2013) explored the reaction of benzothiazole-2-sulfonamides with hydroxylamine, resulting in the formation of 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine. The study highlighted a reaction mechanism involving oxygen attack and proposed its use as a deprotection method for cleaving benzothiazole-2-sulfonyl-protected amino acids (Kamps et al., 2013).

Biological and Pharmacological Applications

Studies on Imidazo[2,1-b][1,3]benzothiazole Derivatives as New Radiosensitizers Majalakere et al. (2020) synthesized and characterized imidazo[2,1-b][1,3]benzothiazole derivatives, demonstrating their effectiveness as radiosensitizers and anticarcinogenic compounds. The study reported their activity against various cell lines, highlighting the potential of these compounds in cancer therapy (Majalakere et al., 2020).

Synthesis of New 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-Glucosidase and Acetylcholinesterase Inhibitors Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. The compounds exhibited significant inhibitory activity against yeast α-glucosidase and acetylcholinesterase, indicating their potential in treating related disorders (Abbasi et al., 2019).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle and store the compound safely.

Properties

IUPAC Name

3-methyl-2-oxo-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S2/c1-10-6-3-2-5(15(9,12)13)4-7(6)14-8(10)11/h2-4H,1H3,(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXNNQHAXIMTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.